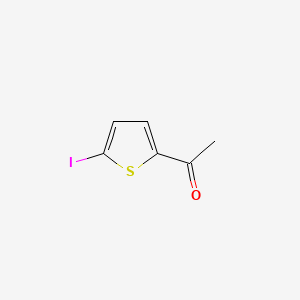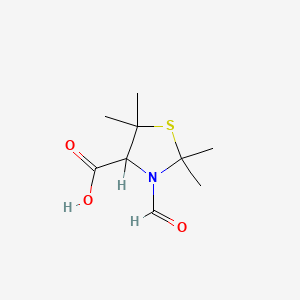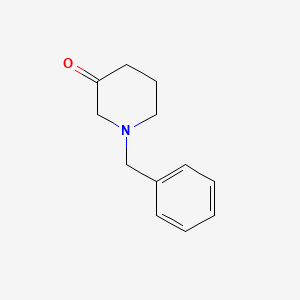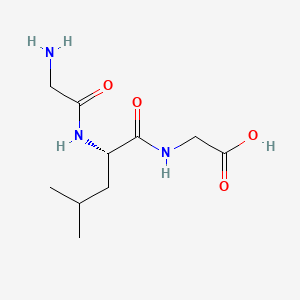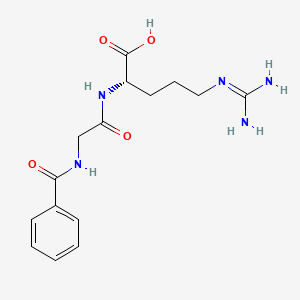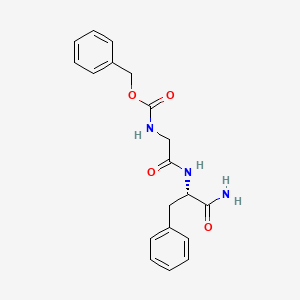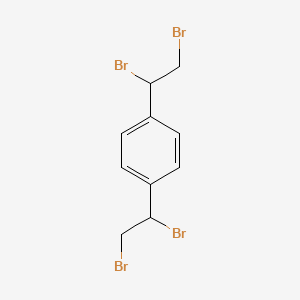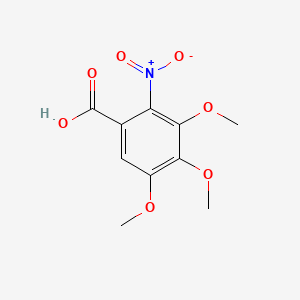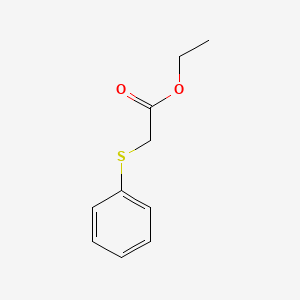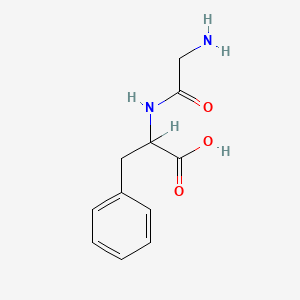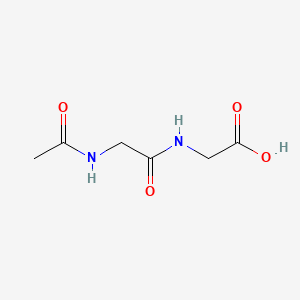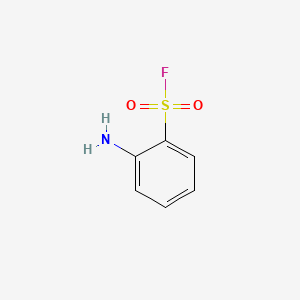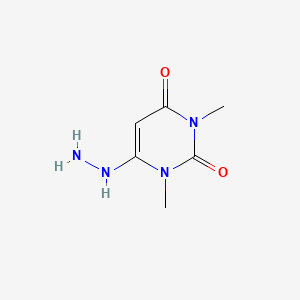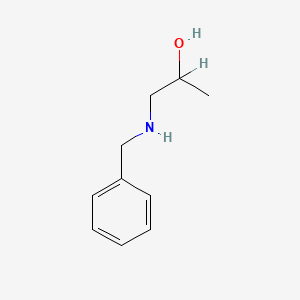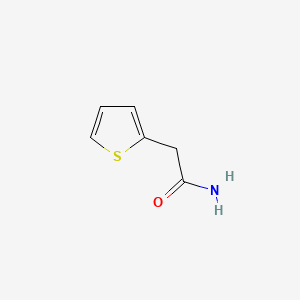
Thiophene-2-acetamide
Übersicht
Beschreibung
Thiophene-2-acetamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and an acetamide group attached to the second carbon of this ring. The significance of thiophene-2-acetamide lies in its versatility as a precursor for the synthesis of a wide range of compounds with potential biological activities, including antitumor, antibacterial, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of thiophene-2-acetamide derivatives can be achieved through various synthetic pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further transformed into a diverse array of heterocyclic derivatives . Another approach involves the use of thioureido-acetamides as starting materials for one-pot cascade reactions, leading to the formation of various heterocycles with excellent atom economy . Additionally, thiophene sulfonamide derivatives can be synthesized via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, starting from 5-bromothiophene-2-sulfonamide .
Molecular Structure Analysis
The molecular structure of thiophene-2-acetamide and its derivatives is crucial for their chemical reactivity and biological activity. The structure of these compounds is confirmed through spectroscopic methods and, in some cases, DFT calculations to determine preferred tautomers . The presence of different functional groups and their substitution patterns significantly influence the properties of the synthesized compounds, as seen in the case of thiophene sulfonamide derivatives .
Chemical Reactions Analysis
Thiophene-2-acetamide derivatives undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds with different ring systems such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin . The reactions exhibit regioselective attack and/or cyclization, with mechanisms including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are typically one-pot processes under mild conditions, which is advantageous for the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-acetamide derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the compounds' biological activities and their potential as therapeutic agents. For example, the electronic effects of substituents on the aromatic ring of thiophene sulfonamide derivatives affect their urease inhibition and hemolytic activities . The antibacterial activities of these derivatives are also investigated, highlighting the importance of understanding the relationship between structure and function .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules incorporating the thiophene nucleus have shown important pharmacological activities .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : The application of thiophene derivatives in this field is still under research .
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : The application of thiophene derivatives in this field is still under research .
-
Pharmaceuticals
- Thiophene derivatives have a wide range of applications in drug design and biodiagnostics . Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial .
- Methods of Application : A number of methodologies were adopted to synthesize thienothiophene derivatives .
- Results : The application of thiophene derivatives in this field is still under research .
-
Optoelectronics
- Thiophene derivatives are used in the fabrication of light-emitting diodes in material science . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
- Methods of Application : A number of methodologies were adopted to synthesize thienothiophene derivatives .
- Results : The application of thiophene derivatives in this field is still under research .
-
Solar Cells
-
Polymers
- Thiophene derivatives have a broad range of different applications in polymers .
- Methods of Application : A novel amide compound containing a heteroatom was synthesized by N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Results : The application of thiophene derivatives in this field is still under research .
-
Dyes
- Thiophene derivatives are used in dyes .
- Methods of Application : A novel amide compound containing a heteroatom was synthesized by N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Results : The application of thiophene derivatives in this field is still under research .
-
Liquid Crystals
- Thiophene derivatives are used in liquid crystals .
- Methods of Application : A novel amide compound containing a heteroatom was synthesized by N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .
- Results : The application of thiophene derivatives in this field is still under research .
Safety And Hazards
Zukünftige Richtungen
Thiophene-based analogs, including thiophene-2-acetamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring new synthetic methods and investigating the biological activities of thiophene-2-acetamide and its derivatives .
Eigenschaften
IUPAC Name |
2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZTFTUZUQRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196247 | |
| Record name | Thiophen-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-acetamide | |
CAS RN |
4461-29-4 | |
| Record name | 2-Thiopheneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophen-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophen-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophen-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHEN-2-ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

